molecular formula C17H15ClN2O2 B251842 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No. B251842
M. Wt: 314.8 g/mol
InChI Key: ABOZDSAZOLKXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, also known as CB-13, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which plays a crucial role in the regulation of various physiological processes, including pain, appetite, and mood.

Mechanism of Action

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. CB1 activation leads to the inhibition of neurotransmitter release, resulting in a decrease in neuronal excitability. CB1 activation also leads to the activation of intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K) pathway, which play crucial roles in the regulation of various physiological processes.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, anti-cancer effects, and neuroprotection. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has also been shown to have effects on appetite and metabolism, making it a potential candidate for the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the CB1 receptor. However, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide also has limitations, including its potential for off-target effects and toxicity at high doses.

Future Directions

There are several future directions for the study of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide, including the development of novel pain medications, the investigation of its anti-cancer effects in vivo, and the exploration of its potential use in the treatment of neurological disorders. Additionally, the development of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide analogs with improved potency and selectivity may lead to the development of novel therapeutics with improved efficacy and safety profiles.

Synthesis Methods

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is synthesized by reacting 5-chloro-2-hydroxybenzoic acid with 3-bromoaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the intermediate 3-(5-chloro-1,3-benzoxazol-2-yl)aniline. The intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base such as triethylamine (TEA) to form N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been studied extensively for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been shown to have potent analgesic effects in animal models of acute and chronic pain, making it a potential candidate for the development of novel pain medications. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has also been shown to have anti-cancer effects in vitro, inhibiting the growth and proliferation of cancer cells. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has been studied for its potential use in the treatment of neurological disorders such as multiple sclerosis and epilepsy.

properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H15ClN2O2/c1-10(2)16(21)19-13-5-3-4-11(8-13)17-20-14-9-12(18)6-7-15(14)22-17/h3-10H,1-2H3,(H,19,21)

InChI Key

ABOZDSAZOLKXHP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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